molecular formula C10H9ClN2 B12966968 (6-Chloroquinolin-4-yl)methanamine

(6-Chloroquinolin-4-yl)methanamine

Cat. No.: B12966968
M. Wt: 192.64 g/mol
InChI Key: HLNATPJLMPFIQV-UHFFFAOYSA-N
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Description

(6-Chloroquinolin-4-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group at the 6-position and an amine group at the 4-position of the quinoline ring makes this compound particularly interesting for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroquinolin-4-yl)methanamine typically involves the reaction of 6-chloroquinoline with methanamine. One common method involves the nucleophilic aromatic substitution reaction of 6-chloroquinoline with methanamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(6-Chloroquinolin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chloroquinolin-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloroquinolin-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The chloro group and amine group play crucial roles in its binding affinity and specificity. The compound can inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chloro group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

(6-chloroquinolin-4-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6,12H2

InChI Key

HLNATPJLMPFIQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)CN

Origin of Product

United States

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